Selective Cytotoxicity Profile of N-phenyl-1,3-benzoxazol-2-amine in HeLa Cancer Cells vs. Healthy L929 Cells
In a direct comparative study of a series of 2-substituted benzoxazole derivatives, the unsubstituted parent compound (N-phenyl-1,3-benzoxazol-2-amine, identified as TD2 in the study) demonstrated a unique cytotoxic profile. It was one of four derivatives that were found to be cytotoxic exclusively against HeLa cervical cancer cells while showing no cytotoxic or genotoxic activity against healthy L929 fibroblast cells. This contrasts with other derivatives in the series, such as TD5, which exhibited broad-spectrum cytotoxicity against all tested cancer lines, or TD4, which was identified as the only mutagenic derivative in the series [1].
| Evidence Dimension | Selective Cytotoxicity |
|---|---|
| Target Compound Data | Cytotoxic against HeLa cells; not cytotoxic or genotoxic against L929 healthy cells (Ames test negative) |
| Comparator Or Baseline | TD5 (broad-spectrum cytotoxic against all cancer lines); TD4 (mutagenic in Ames test) |
| Quantified Difference | Selective toxicity profile versus broad-spectrum or mutagenic activity |
| Conditions | Cytotoxicity and genotoxicity assays on HeLa, MCF-7, A549 cancer cell lines and non-cancerous L929 cells; Ames test for mutagenicity |
Why This Matters
This specific profile suggests N-phenyl-1,3-benzoxazol-2-amine may serve as a starting point for developing targeted anticancer agents with a potentially better therapeutic window compared to more broadly cytotoxic or genotoxic analogs.
- [1] Foto, F. Z., Foto, E., Ertan-Bolelli, T., & Yildiz, I. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 123, 105756. View Source
